An In-depth Technical Guide to the Chemical and Physical Properties of Indolin-7-ylmethanamine
An In-depth Technical Guide to the Chemical and Physical Properties of Indolin-7-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Indoline and Indole Landscapes
In the realm of heterocyclic chemistry and drug discovery, precision in molecular architecture is paramount. This guide focuses on indolin-7-ylmethanamine , a saturated bicyclic amine. It is crucial to distinguish this compound from its aromatic counterpart, indol-7-ylmethanamine . The hydrogenation of the pyrrole ring in the indole scaffold to form the indoline structure dramatically alters the electronic and conformational properties of the molecule, thereby influencing its chemical reactivity, physical characteristics, and biological activity. This guide will primarily detail the properties of indolin-7-ylmethanamine, while drawing comparisons to its indole analogue to provide a comprehensive understanding for researchers in the field.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for indolin-7-ylmethanamine is not extensively available in public literature. However, by leveraging data from its parent heterocycle, indoline, and related structures, we can establish a reliable profile of its expected physicochemical properties.
| Property | Indolin-7-ylmethanamine | Indol-7-ylmethanamine | Justification & Insights |
| Molecular Formula | C₉H₁₂N₂[1] | C₉H₁₀N₂[2] | The addition of two hydrogen atoms across the C2-C3 bond of the pyrrole ring differentiates the indoline from the indole structure. |
| Molecular Weight | 148.21 g/mol [1] | 146.19 g/mol [2] | Reflects the difference of two hydrogen atoms. |
| CAS Number | 2580-93-0[1] | 408356-52-5[2] | Unique identifiers for each distinct chemical entity. |
| Appearance | Expected to be a liquid or low-melting solid | Pale-yellow to Yellow-brown Solid[3] | Indoline, the parent compound, is a liquid[3]. The aminomethyl substituent may raise the melting point. |
| Boiling Point | Estimated >250 °C | Not available | The boiling point of indoline is 220-221 °C. The primary amine will increase the boiling point due to hydrogen bonding. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to have lower water solubility than the indoline analog. | The presence of two amine groups capable of hydrogen bonding suggests good aqueous solubility, especially at acidic pH where it will form a soluble salt. A technical guide on a similar compound, (5-Fluoro-1H-indol-3-YL)methanamine, suggests that pH adjustment is a key strategy for improving the solubility of such ionizable compounds[4]. The aromatic nature of indole generally leads to lower water solubility compared to its saturated counterpart. |
| pKa (Side Chain) | ~9.5 (Predicted) | ~9.5 (Predicted) | The pKa of the primary amine on the side chain is predicted to be similar to that of benzylamine (pKa ≈ 9.33)[5]. This value is critical for understanding the compound's ionization state at physiological pH. |
| pKa (Ring Nitrogen) | ~5.2 (Predicted) | -2.4 to -3.6 (Experimental for Indole) | The nitrogen in the indoline ring is a typical secondary amine with a predicted pKa similar to indoline itself (pKa ≈ 5.2)[3]. In contrast, the indole nitrogen is significantly less basic due to the delocalization of its lone pair into the aromatic system. |
Chemical Properties and Reactivity
The chemical behavior of indolin-7-ylmethanamine is dictated by the presence of a secondary amine within the indoline ring and a primary amine on the side chain. This dual functionality offers multiple sites for chemical modification, a feature of interest in drug development for creating libraries of related compounds.
Basicity and Salt Formation
With two basic nitrogen centers, indolin-7-ylmethanamine will readily react with acids to form salts. The primary exocyclic amine is the more basic of the two nitrogens and will be protonated first. This property is crucial for formulation, as the hydrochloride salt, for example, is expected to be a water-soluble solid, facilitating its handling and administration.
Reactivity of the Indoline Nitrogen
The secondary amine of the indoline ring behaves as a typical nucleophile. It can undergo:
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N-Alkylation: Reaction with alkyl halides to introduce substituents on the indoline nitrogen.
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N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
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N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups.
Reactivity of the Primary Methanamine Group
The primary amine side chain is a versatile functional group for a variety of chemical transformations, including:
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Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which can be reduced to a secondary amine.
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Amide Bond Formation: Acylation with carboxylic acids or their derivatives to form amides. This is a common strategy in medicinal chemistry for linking the molecule to other fragments.
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Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.
Comparison of Reactivity: Indoline vs. Indole
The reactivity of the heterocyclic core is the most significant point of divergence between indolin-7-ylmethanamine and indol-7-ylmethanamine.
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Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophilic attack, primarily at the C3 position. In contrast, the benzene ring of the indoline is less activated, and electrophilic substitution will occur under more forcing conditions, directed by the amino and alkyl substituents.
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Oxidation: Indolines are susceptible to oxidation, which can lead to the corresponding indole. This transformation can be a deliberate synthetic step or an unwanted degradation pathway.
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Hydrogenation: The indole ring can be hydrogenated to an indoline, a key synthetic route to the target molecule of this guide.
Synthesis and Characterization Protocols
Proposed Synthesis of Indolin-7-ylmethanamine
A plausible synthetic route to indolin-7-ylmethanamine involves the reduction of a suitable 7-substituted indole precursor. A literature precedent for the synthesis of a 7-aminomethylindole derivative suggests a two-step process starting from 7-cyanoindole.[5]
Step 1: Synthesis of 1H-Indol-7-ylmethanamine
This step involves the reduction of the nitrile group of 7-cyanoindole.
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Reagents and Equipment:
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7-cyanoindole
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Round-bottom flask, condenser, magnetic stirrer, ice bath
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Standard work-up and purification apparatus (e.g., rotary evaporator, separatory funnel, chromatography equipment)
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-
Procedure:
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A suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon) and cooled in an ice bath.
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A solution of 7-cyanoindole in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).
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The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
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The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield 1H-indol-7-ylmethanamine.[5]
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Step 2: Hydrogenation of 1H-Indol-7-ylmethanamine to Indolin-7-ylmethanamine
This step involves the reduction of the indole ring to an indoline.
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Reagents and Equipment:
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1H-indol-7-ylmethanamine
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Catalyst (e.g., Palladium on carbon, Platinum oxide)
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Solvent (e.g., Ethanol, Acetic Acid)
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Hydrogenation apparatus (e.g., Parr hydrogenator)
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-
Procedure:
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1H-indol-7-ylmethanamine is dissolved in a suitable solvent in a hydrogenation vessel.
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The catalyst is added to the solution.
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The vessel is sealed and purged with hydrogen gas.
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The mixture is shaken or stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
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The catalyst is removed by filtration through celite.
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The solvent is removed under reduced pressure to yield indolin-7-ylmethanamine.
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Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the benzene ring, methylene protons of the indoline ring, the methylene protons of the aminomethyl side chain, and exchangeable amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted benzene ring.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the indoline ring and the aminomethyl side chain.
Infrared (IR) Spectroscopy:
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Characteristic absorptions for the N-H stretching of both the primary and secondary amines would be expected in the region of 3300-3500 cm⁻¹.
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C-N stretching vibrations would also be present.
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Aromatic C-H and C=C stretching vibrations will also be observed. A reported IR spectrum for a 7-aminomethylindole derivative showed characteristic absorptions for the primary amino group at 3368 and 3360 cm⁻¹.[5]
Mass Spectrometry (MS):
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The molecular ion peak corresponding to the exact mass of indolin-7-ylmethanamine would be observed.
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Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the indoline ring.
Visualizations
Chemical Structures
Caption: Chemical structures of Indolin-7-ylmethanamine and Indol-7-ylmethanamine.
Synthetic Pathway
Caption: Proposed synthetic pathway to Indolin-7-ylmethanamine.
Conclusion for the Modern Researcher
Indolin-7-ylmethanamine presents itself as a versatile scaffold for drug discovery, offering two distinct points for chemical modification. Its properties, derived from the saturated indoline core and the reactive primary amine, make it a valuable building block for creating diverse chemical libraries. Understanding the fundamental differences in reactivity and physicochemical properties between this compound and its aromatic indole analog is crucial for its effective utilization in medicinal chemistry programs. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this promising chemical entity.
References
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Synthesis of a 7-aminomethylindole and related bis-indole derivatives. (2016). ARKIVOC, 2016(4), 288-295. [Link]
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(2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine. PubChem. [Link]
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indolin-7-ylmethanamine. J&K Scientific. [Link]
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1H-indol-3-ylmethanamine. Molbase. [Link]
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Indole. BMRB. [Link]
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1H-Indol-3-Ylmethanamine. PubChem. [Link]
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NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
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Indole. PubChem. [Link]
